molecular formula C27H29ClN2O4 B12154233 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154233
M. Wt: 481.0 g/mol
InChI Key: DRUJEWWUUOPBNQ-UHFFFAOYSA-N
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Description

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a furan ring, a hexyloxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.

    Introduction of the Chloro Group: Chlorination of the furan ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a benzoxazine precursor under acidic or basic conditions.

    Attachment of the Hexyloxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkyl halides or aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit promising anticancer properties. Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. For instance, benzoxazole derivatives have been shown to possess selective cytotoxicity against lung carcinoma cells while sparing healthy cells .

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested: A-549 (lung carcinoma), HepaRG (non-cancer hepatocytes).
  • Findings: Some derivatives displayed significant anticancer activity with low toxicity towards normal cells, indicating a potential therapeutic window for drug development.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzoxazine derivatives have been screened against various bacterial strains and fungi, showing moderate to potent activity against gram-positive and gram-negative bacteria as well as Candida albicans .

Case Study: Antimicrobial Screening

  • Tested Microorganisms: Staphylococcus aureus, Staphylococcus epidermidis.
  • Results: The synthesized derivatives demonstrated varying degrees of antimicrobial efficacy, supporting the hypothesis that the unique structure of this compound enhances its bioactivity.

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological molecules is crucial for elucidating its therapeutic potential. Interaction studies indicate that such compounds can engage in hydrogen bonding or hydrophobic interactions with proteins or nucleic acids. This could lead to insights into their mechanisms of action and help identify specific biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesNotable Activities
6-Chloro-2-thiophen-2-yl-1,3-benzoxazin-4-oneContains thiophene instead of furanAntimicrobial activity
6-Chloro-2-(furan-2-yl)-1,3-benzoxazin-4-oneSimilar benzoxazine corePotential anticancer properties
5-Methoxy-2-furanyl-benzoxazinoneLacks chloro and hexyloxy groupsAntioxidant properties

This table illustrates how variations in substituent patterns can influence bioactivity and solubility characteristics.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • Furan-2-carboxylic acid (1-(4-chloro-phenyl)-ethylidene)-hydrazide
  • N-(2-furan-2-yl-1-((tetrahydro-furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide

Uniqueness

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research, distinguishing it from other similar compounds.

Biological Activity

The compound 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H26ClN3O3\text{C}_{22}\text{H}_{26}\text{Cl}\text{N}_3\text{O}_3

This structure features a furan ring, a benzoxazine moiety, and various substituents that may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing furan moieties exhibit significant antibacterial properties. For instance:

  • Furan Derivatives : A study demonstrated that certain furan derivatives showed notable antibacterial effects against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of the compound is supported by various findings:

  • Cell Line Studies : In vitro studies on human cervical cancer cells (HeLa) revealed that certain furan-based compounds exhibited IC50 values around 0.15 µg/mL, indicating potent cytotoxicity against cancer cells .
  • Mechanisms : The mechanisms are believed to involve apoptosis induction and mitochondrial dysfunction, leading to cell death.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored:

  • Topoisomerase Inhibition : It has been suggested that similar compounds may inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes can lead to the accumulation of DNA damage in cancer cells, thus enhancing the anticancer effects .

Case Studies

StudyBiological ActivityFindings
Study 1AntibacterialSignificant activity against E. coli with MIC = 64 µg/mL
Study 2AnticancerIC50 = 0.15 µg/mL against HeLa cells
Study 3Enzyme InhibitionPotential inhibition of DNA topoisomerases

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H29ClN2O4/c1-3-4-5-6-13-33-25-11-9-18(15-26(25)31-2)27-30-22(17-21(29-30)24-8-7-14-32-24)20-16-19(28)10-12-23(20)34-27/h7-12,14-16,22,27H,3-6,13,17H2,1-2H3

InChI Key

DRUJEWWUUOPBNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl)OC

Origin of Product

United States

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